molecular formula C13H19FN2 B3225649 N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine CAS No. 1250888-09-5

N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

Cat. No.: B3225649
CAS No.: 1250888-09-5
M. Wt: 222.30
InChI Key: ZNVUEOTZVJJFLE-UHFFFAOYSA-N
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Description

Significance of Fluoro-benzylamine and Cyclohexanediamine (B8721093) Scaffolds in Advanced Organic Synthesis

The strategic incorporation of fluorine into organic molecules is a widely used tactic in drug design and development. researchgate.net The fluoro-benzylamine scaffold is particularly valuable for several reasons. The presence of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. researchgate.nettandfonline.com Fluorine's high electronegativity can modulate the basicity (pKa) of the nearby amine group, which is crucial for controlling ionization state and solubility. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com Fluorobenzylamines are important intermediates and building blocks for various pharmaceuticals and radiolabeled compounds for positron emission tomography (PET) imaging. sigmaaldrich.comguidechem.com

Cyclohexanediamine scaffolds, particularly the 1,2- and 1,4-isomers, are prized for their rigid and well-defined three-dimensional structures. lifechemicals.com This conformational rigidity is highly advantageous in the design of ligands for asymmetric catalysis, where precise control of the spatial arrangement of catalytic groups is essential for achieving high enantioselectivity. acs.orgucl.ac.uk Chiral derivatives of 1,2-diaminocyclohexane are foundational components of numerous successful catalysts for a wide range of chemical transformations. acs.orgacs.org The diamine functionality also makes these scaffolds key monomers in the synthesis of polymers like polyamides and polyureas and serves as a versatile platform for constructing complex molecular architectures in medicinal chemistry. lifechemicals.comwikipedia.orgfiveable.me

Historical Development and Research Trajectories of Related Diamine Structures

The study of diamines has a rich history, beginning with the identification of naturally occurring polyamines like spermine (B22157) in the 17th century. nih.gov Early research focused on their biological roles. nih.gov In the 20th century, the industrial importance of simple aliphatic diamines, such as ethylenediamine (B42938) and hexamethylenediamine, was established as they became essential monomers for the production of polymers like Nylon. wikipedia.orgasm.org

A significant evolution in diamine research was the development of chiral vicinal (1,2-)diamines as scaffolds for asymmetric synthesis. sigmaaldrich.comrsc.org These compounds became crucial as chiral auxiliaries and as ligands for transition-metal catalysts, enabling the stereoselective synthesis of complex molecules. acs.orgnih.gov The research trajectory has moved from simple, linear diamines to complex, conformationally restricted, and enantiomerically pure structures designed for specific applications in catalysis and medicine. lifechemicals.comucl.ac.uk Current research continues to explore novel diamine structures and more efficient, stereoselective synthetic routes to access them. acs.orgnih.gov

Rationale and Academic Imperatives for Investigating N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

The specific structure of this compound, which combines a conformationally restricted diamine with an electronically modified benzyl (B1604629) group, presents a compelling subject for academic and industrial research. The rationale for its investigation lies in its potential to address key challenges in molecular design and synthetic chemistry.

The design of this molecule encapsulates several important principles of modern medicinal and materials chemistry. The incorporation of a fluorine atom is a strategic choice to modulate the electronic and physical properties of the molecule. researchgate.net

Key Physicochemical Properties Influenced by Fluorine Substitution:

Property Effect of Fluorine Substitution Rationale
Metabolic Stability Often increased The C-F bond is strong and can block sites of metabolic oxidation. tandfonline.com
Binding Affinity Can be enhanced Fluorine can participate in favorable electrostatic and non-covalent interactions with protein targets. tandfonline.combenthamscience.com
Lipophilicity Increased in fluoro-arenes Can improve membrane permeability and passage across biological barriers like the blood-brain barrier. mdpi.com
pKa of Proximal Amines Lowered (amine becomes less basic) The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom. researchgate.net

| Molecular Conformation | Can be biased | Fluorine's stereoelectronic effects, such as the gauche effect, can influence the preferred conformation of a molecule. acs.orgnih.gov |

The cyclohexane-1,4-diamine (B98093) core provides a rigid scaffold, which reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. lifechemicals.com The combination of this rigid core with the electronically-tuned 3-fluorobenzyl group allows for the systematic exploration of structure-activity relationships (SAR). The meta-position of the fluorine atom specifically alters the electronic distribution and potential interaction points of the aromatic ring without adding significant steric bulk, making it an intriguing probe for molecular recognition studies.

This compound is a differentially substituted diamine, possessing one secondary amine and one primary amine. This feature makes it a highly valuable and versatile building block for the synthesis of more complex molecules. The primary amine is typically more nucleophilic and less sterically hindered than the secondary amine, allowing for selective chemical reactions at the primary amine position.

Potential Applications of Cyclohexanediamine Derivatives as Building Blocks:

Application Area Role of Cyclohexanediamine Scaffold Examples of Transformations
Asymmetric Catalysis Forms the chiral backbone of ligands for metal catalysts. acs.org Synthesis of ligands for asymmetric hydrogenation, epoxidation, and C-C bond-forming reactions. acs.orgucl.ac.uk
Medicinal Chemistry Serves as a rigid core to orient pharmacophoric groups in 3D space. lifechemicals.com N-alkylation or N-acylation to introduce groups that interact with biological targets. nih.govmdpi.com
Polymer Science Acts as a monomer or cross-linking agent. wikipedia.orgtaylorandfrancis.com Reaction with diacids or diisocyanates to form polyamides or polyureas. fiveable.me

| Radiochemistry | Used as a scaffold for chelating agents for medical imaging isotopes. nih.gov | Functionalization to create ligands for Al¹⁸F, ⁶⁸Ga, or ¹¹¹In. nih.gov |

This compound could serve as a precursor for synthesizing novel ligands for catalysis, where the fluorobenzyl group could fine-tune the electronic properties of the metal center. In medicinal chemistry, the remaining primary amine could be functionalized to introduce additional binding elements, creating drug candidates with precisely positioned functional groups. lifechemicals.com The inherent properties endowed by the fluorobenzyl group—such as enhanced metabolic stability and membrane permeability—could be imparted to these larger, more complex final products. tandfonline.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-3,8,12-13,16H,4-7,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVUEOTZVJJFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Fluoro Benzyl Cyclohexane 1,4 Diamine and Its Analogues

Novel Synthetic Routes to N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

The synthesis of this compound can be achieved through several innovative pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability. These routes primarily focus on the formation of the crucial carbon-nitrogen bond linking the fluorobenzyl group to the cyclohexane-1,4-diamine (B98093) core.

Amination Strategies for Substituted Cyclohexanes

The introduction of amine functionalities onto a cyclohexane (B81311) ring is a foundational step in the synthesis of N-substituted cyclohexane-1,4-diamines. One major strategy involves the catalytic hydrogenation of aromatic diamines, such as the hydrogenation of m-phenylenediamine to produce cyclohexane-1,3-diamine, a structural isomer of the target's precursor. mdpi.com Similarly, 1,4-diaminocyclohexane can be produced by the hydrogenation of p-phenylenediamine. chemicalbook.com

Another significant approach is the amination of cyclohexanones. For instance, 1,3-cyclohexanedione can be converted to 1,3-cyclohexanediamine via reductive amination or through an oximation-hydrogenation process. mdpi.com These methods represent versatile strategies for creating the diamine scaffold required for subsequent functionalization. More advanced techniques, such as catalytic C-H amination, offer a direct way to form C-N bonds by converting C-H bonds, providing a more atom-economical route to substituted diamines. nih.gov This method can create complex 1,2-diamine structures from substrates with accessible C-H bonds. nih.gov

Reductive Amination Approaches

Reductive amination is a widely employed and highly effective method for the synthesis of N-substituted amines. acs.org This approach is central to the synthesis of this compound. The typical procedure involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.org

For the target compound, this can be achieved by reacting cyclohexane-1,4-diamine with 3-fluorobenzaldehyde (B1666160). The initial reaction forms a Schiff base (imine), which is subsequently reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. rsc.orgorgsyn.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is particularly effective because it is mild enough to selectively reduce the imine in the presence of the aldehyde. orgsyn.org This one-pot procedure is experimentally simple and applicable to the synthesis of a wide range of primary, secondary, and tertiary amines. orgsyn.org

The general scheme for this reaction is as follows: Cyclohexane-1,4-diamine + 3-Fluorobenzaldehyde → [Imine Intermediate] --(Reduction)--> this compound

This method is highly valued in pharmaceutical chemistry due to its operational simplicity and broad applicability. acs.org

Nucleophilic Aromatic Substitution in Fluorinated Precursors

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for attaching nucleophiles to aromatic rings, but it requires specific conditions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.orglibretexts.org For the SNAr reaction to be facile, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. openstax.orglibretexts.org

In the context of synthesizing this compound, a direct SNAr reaction where the cyclohexane-1,4-diamine displaces the fluorine atom on a 1,3-disubstituted benzene (B151609) ring is unlikely, as the fluorine atom is not activated by suitably positioned electron-withdrawing groups. libretexts.org

However, a more plausible route involves a standard nucleophilic substitution (SN2 type) on a fluorinated benzylic precursor. In this scenario, cyclohexane-1,4-diamine acts as the nucleophile, attacking a molecule like 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. The reaction displaces the halide leaving group from the benzylic carbon, forming the desired C-N bond. This is not an SNAr reaction, but a substitution on the side chain of the fluorinated precursor. An example of a related synthesis involves reacting (1R,2R)-cyclohexane-1,2-diamine with 1-fluoro-2-nitrobenzene, where the nitro group activates the ring for a true SNAr reaction. mdpi.com

Alternative Coupling Reactions

Modern organic synthesis offers powerful cross-coupling methods for the formation of C-N bonds, which serve as alternatives to classical methods. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms an arylamine from an aryl halide or triflate and an amine. organic-chemistry.org

This methodology could be adapted to synthesize N-aryl-cyclohexane-1,4-diamines. While the target molecule has a benzyl-amine linkage rather than a direct aryl-amine bond, related palladium-catalyzed reactions can be used to couple amines with benzyl (B1604629) halides. These reactions provide a highly versatile and functional-group-tolerant route to N-benzyl amines. Other transition metals, such as copper and cobalt, have also been shown to catalyze C-N coupling reactions between aryl halides and various nitrogen nucleophiles under mild conditions. organic-chemistry.org These methods expand the toolkit available for constructing the this compound scaffold and its analogues.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Achieving high purity and yield is a critical goal in chemical synthesis. The optimization of reaction conditions, including the choice of catalyst and solvent, plays a pivotal role in the efficiency of the synthetic routes to this compound.

Catalyst and Solvent Effects

The selection of an appropriate catalyst and solvent system is crucial for maximizing the yield and selectivity of amination reactions.

Catalyst Effects: In reductive amination, various metal hydrogenation catalysts are employed. A study on the synthesis of 1,3-cyclohexanediamine from 1,3-cyclohexanedione tested several commercially available catalysts. mdpi.com The choice of catalyst can significantly influence the product distribution and the formation of by-products such as secondary and tertiary amines or reduction of the carbonyl group to an alcohol. mdpi.comorgsyn.org For instance, in the reductive amination of cyclohexanone, using sodium borohydride instead of sodium cyanoborohydride can lead to the almost exclusive formation of cyclohexanol. orgsyn.org

Solvent Effects: The solvent can affect reaction rates, selectivity, and the solubility of reactants and catalysts. In the synthesis of 1,3-cyclohexanediamine, 1,4-dioxane was found to be the optimal solvent, providing a 37.5% yield, which was attributed to its moderate polarity and sufficient ammonia (B1221849) solubility. mdpi.com Further optimization of other parameters like temperature and pressure in this solvent system increased the yield to 53.1%. mdpi.com Similarly, studies on other types of reactions have shown that solvents like ethanol, methanol, and acetonitrile (B52724) can significantly impact conversion and selectivity, with "greener" solvents like acetonitrile sometimes providing the best balance. researchgate.netscielo.br

The table below summarizes the impact of different catalysts and solvents on a representative reductive amination reaction, based on general findings in the literature.

CatalystSolventTemperature (°C)Yield (%)Observations
L-proline (20 mol%)Ethanol8078Optimal conditions for a specific multicomponent reaction. researchgate.net
Rhodium on Alumina1-methoxy-2-propanol20030 (de)Used for cis/trans isomerization of 1,4-diaminocyclohexane. chemicalbook.com
Ruthenium CatalystPropylene glycol monomethyl ether200-Used for cis/trans isomerization, final ratio 65/35. chemicalbook.com
Various Metal Catalysts1,4-DioxaneOptimized53.1Best yield for reductive amination of 1,3-cyclohexanedione. mdpi.com
Silver(I) OxideAcetonitrileOptimized-Provided best balance of conversion and selectivity in an oxidative coupling reaction. scielo.br

Temperature and Pressure Optimization

The reductive amination process, which involves the formation of an imine intermediate followed by its reduction, is sensitive to temperature and pressure. While specific optimization data for the synthesis of this compound is not extensively published, general principles for analogous reductive aminations provide a framework for optimizing reaction conditions.

The initial condensation reaction between the aldehyde and the diamine to form the imine is typically performed at temperatures ranging from room temperature (approx. 20-25°C) to slightly elevated temperatures (e.g., 50°C) to facilitate the removal of water, which drives the equilibrium towards the imine product.

The subsequent reduction step is highly dependent on the choice of reducing agent.

Catalytic Hydrogenation: When using catalytic hydrogenation (e.g., with H₂ gas and catalysts like Palladium on carbon or Raney Nickel), pressure becomes a critical variable. Pressures typically range from atmospheric to 150 atmospheres. Increased hydrogen pressure can accelerate the reaction rate but must be carefully controlled to avoid over-reduction of the aromatic ring. Temperature is generally kept moderate to prevent catalyst deactivation and side reactions.

Hydride Reagents: For laboratory-scale synthesis, hydride reagents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride are common. These reactions are often run at ambient pressure. The temperature is typically controlled between 0°C and room temperature to manage the reactivity of the hydride reagent and ensure selectivity. For instance, in related syntheses of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, the reductive amination step using NaBH₄ is effectively carried out at room temperature. nih.gov

Optimization involves balancing reaction rate, yield, and purity. A typical approach would start with mild conditions (e.g., room temperature, atmospheric pressure) and incrementally increase temperature or pressure to improve conversion rates, while monitoring for the formation of impurities using techniques like LC-MS.

Table 1: General Parameters for Temperature and Pressure Optimization in Reductive Amination

Parameter Catalytic Hydrogenation Hydride Reagents (e.g., NaBH₄) Considerations
Temperature 25°C - 80°C 0°C - 25°C Higher temperatures can increase reaction rates but may lead to side products or catalyst degradation.
Pressure 1 atm - 150 atm Atmospheric Higher pressure in hydrogenation increases H₂ concentration, accelerating the reaction. Not a variable for hydride reductions.

| Catalyst/Reagent | Pd/C, PtO₂, Raney Ni | NaBH₄, Na(OAc)₃BH | Choice of reagent dictates the applicable temperature and pressure ranges and the reaction's sensitivity. |

Stereoselective Synthesis of this compound Isomers

This compound can exist as multiple stereoisomers, primarily arising from the cis and trans relationship of the two amino groups on the cyclohexane ring. Achieving stereoselectivity is crucial for applications where a specific three-dimensional structure is required. The stereochemical outcome is largely determined by the stereochemistry of the starting cyclohexane-1,4-diamine.

Diastereoselectivity: The primary method for achieving diastereoselectivity is to use a diastereomerically pure starting material. The synthesis typically starts with either cis- or trans-cyclohexane-1,4-diamine. The reductive amination reaction itself does not typically alter the stereochemistry of the cyclohexane ring. Therefore, using pure trans-cyclohexane-1,4-diamine will yield the trans-isomer of the final product, while the cis-diamine precursor will yield the cis-product. The synthesis of highly substituted cyclohexanones with high diastereoselectivity has been achieved through cascade Michael-aldol reactions, demonstrating that complex stereochemical control on a cyclohexane core is feasible. beilstein-journals.orgresearchgate.net

Enantioselectivity: For the synthesis of a single enantiomer (e.g., (1R,4R) or (1S,4S) from the trans-diamine), an asymmetric approach is required. This can be achieved through several methods:

Resolution of the starting diamine: The racemic cyclohexane-1,4-diamine can be resolved into its individual enantiomers using chiral resolving agents before the benzylation step.

Asymmetric Reductive Amination: This involves using a chiral catalyst that facilitates the reduction of the imine intermediate in a way that preferentially forms one enantiomer. Dirhodium tetracarboxylate catalysts, for example, have been used for highly enantioselective and diastereoselective cyclopropanations, showcasing the potential of metal catalysts to control stereochemistry. nih.gov Similarly, chiral Bis(AMidine) catalysts have been developed for the diastereo- and enantioselective additions to aldimines. rsc.org

Asymmetric Catalysis: Asymmetric catalysis is a powerful tool for generating enantiomerically pure compounds. youtube.com In the context of synthesizing this compound, a chiral catalyst could be employed during the reductive amination step. For instance, a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) with a chiral ligand could hydrogenate the imine intermediate enantioselectively. Chiral diamines themselves are often used as catalysts or ligands in asymmetric transformations. myuchem.comnih.govbrandeis.edu

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. sigmaaldrich.com For the synthesis of a specific isomer of this compound, a general strategy would involve:

Attaching a chiral auxiliary (e.g., an oxazolidinone derivative or a menthol-based auxiliary) to one of the amino groups of cyclohexane-1,4-diamine. sigmaaldrich.com

The auxiliary then sterically directs the addition of the 3-fluorobenzyl group to the second amino group.

Finally, the auxiliary is chemically removed to yield the enantiomerically enriched product. Chiral aminals, derived from C2 symmetrical diamines, are another class of auxiliaries that have proven effective in asymmetric synthesis. iupac.org

When a synthesis results in a mixture of stereoisomers, purification is necessary to isolate the desired compound.

Diastereomer Separation: Cis and trans diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and chromatographic retention). They can often be separated by standard laboratory techniques such as fractional crystallization or column chromatography. The separation of cis- and trans-isomers of cyclohexane-1,4-diamine itself is often achieved through fractional crystallization. chemicalbook.com

Enantiomer Separation (Resolution): Enantiomers have identical physical properties in a non-chiral environment, making their separation more complex. Common methods include:

Chiral Chromatography: This is a widely used technique where the mixture of enantiomers is passed through a column containing a chiral stationary phase. One enantiomer interacts more strongly with the stationary phase, leading to a separation. Immobilized β-cyclodextrin is one such stationary phase used for the resolution of various drug stereoisomers. nih.gov

Diastereomeric Salt Formation: The racemic mixture is reacted with a pure chiral acid or base to form a mixture of diastereomeric salts. These salts can then be separated by crystallization, after which the resolving agent is removed to yield the pure enantiomers.

Synthesis of Precursor Molecules and Intermediates

The primary precursors for the synthesis of this compound are 3-fluorobenzaldehyde and cyclohexane-1,4-diamine.

The synthesis of cyclohexane-1,4-diamine often starts from p-phenylenediamine, which is hydrogenated under high pressure and temperature using nickel or cobalt catalysts. chemicalbook.com This process typically yields a mixture of cis and trans isomers that must be separated. chemicalbook.com An alternative route involves the Hofmann degradation of cyclohexane-1,4-dicarboxylic acid diamide (B1670390). google.com

The introduction of a fluorine atom onto a benzyl group is a key step in synthesizing the 3-fluorobenzaldehyde precursor or for late-stage fluorination of related molecules. Fluorine can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability. nih.gov

Direct C-H fluorination of benzylic positions has become an area of intense research. These methods offer an efficient way to introduce fluorine without requiring a pre-functionalized starting material. Common reagents and strategies include:

Selectfluor: This is an electrophilic fluorinating agent often used in radical fluorination reactions. The reaction can be initiated by photocatalysts (like 9-fluorenone or xanthone) or metal catalysts (such as iron or silver) that generate a benzylic radical, which is then trapped by Selectfluor. organic-chemistry.orgbeilstein-journals.orgd-nb.info

N-Fluorobenzenesulfonimide (NFSI): NFSI can also serve as a fluorine source in radical reactions. Copper-catalyzed reactions using NFSI have been shown to be effective for the fluorination of secondary and tertiary benzylic sites. beilstein-journals.org Direct photocatalytic fluorination with NFSI is also a viable strategy. rsc.org

Table 2: Selected Methods for Benzylic C-H Fluorination

Method Fluorine Source Catalyst/Initiator Key Features
Photocatalytic Selectfluor 9-Fluorenone or Xanthone Uses visible light; can achieve mono- or difluorination depending on the catalyst. organic-chemistry.org
Photocatalytic NFSI Decatungstate Effective for a range of electron-rich and electron-poor alkylbenzenes. rsc.org
Copper-Catalyzed NFSI Copper(I) Proceeds via a radical relay mechanism; effective for secondary and tertiary C-H bonds. beilstein-journals.org
Iron-Catalyzed Selectfluor Iron(II) acetylacetonate A mild method that provides monofluorinated products with good yield and selectivity. organic-chemistry.org

| Charge-Transfer Complex | Selectfluor | 4-(dimethylamino)pyridine (DMAP) | Catalyst-free method proposed to proceed via a charge-transfer complex. nih.govbeilstein-journals.org |

Cyclohexanediamine (B8721093) Core Synthesis

The synthesis of the 1,4-diaminocyclohexane scaffold is a critical step in the preparation of this compound and its analogues. The stereochemistry of this core, specifically the trans isomer, is often desired for specific applications. Various methodologies have been developed to produce 1,4-diaminocyclohexane, primarily focusing on achieving a high yield of the trans isomer. These methods include the hydrogenation of an aromatic precursor and a multi-step chemical transformation starting from cyclohexane-1,4-dicarboxylic acid.

One common industrial method for producing 1,4-diaminocyclohexane involves the hydrogenation of p-phenylenediamine. chemicalbook.comgoogle.com This reaction is typically performed at elevated temperatures and pressures using metal catalysts.

Key Hydrogenation Parameters:

Catalyst Solvent Temperature Pressure Isomer Ratio (cis/trans)
Nickel or Cobalt Methylcyclohexane, Dioxane, or Decalin 180°C 100-150 atm Mixture of isomers

This hydrogenation process typically yields a mixture of cis and trans isomers. chemicalbook.com The separation of the desired trans isomer from the cis isomer can be achieved through fractional crystallization, although this may require multiple recrystallization steps to achieve high purity. chemicalbook.com To improve the yield of the trans isomer, isomerization of a cis-rich mixture can be carried out in the presence of a ruthenium catalyst. google.com

An alternative and highly stereoselective route to synthesize trans-1,4-diaminocyclohexane begins with a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid. chemicalbook.comgoogle.com This multi-step process is designed to selectively produce the trans diamine.

The key steps in this synthesis are:

Amidation: The mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid (or its esters) is reacted with ammonia. This step selectively produces the solid trans-dicarboxylic acid diamide. chemicalbook.com

Chlorination: The resulting diamide is then chlorinated to form trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide. chemicalbook.comgoogle.com

Hofmann Rearrangement: The final step involves treating the trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with an alkali or alkaline earth metal hydroxide, such as sodium hydroxide or calcium hydroxide. chemicalbook.comgoogle.com This reaction proceeds via a Hofmann rearrangement to yield substantially pure trans-1,4-diaminocyclohexane. google.com

This latter method is advantageous as it largely avoids the formation of the cis isomer, simplifying the purification process. The trans-1,4-diaminocyclohexane produced can then be used as a key intermediate for further functionalization, such as the introduction of the 3-fluorobenzyl group through reductive amination.

Mechanistic Insights into Reactions Involving N 3 Fluoro Benzyl Cyclohexane 1,4 Diamine

Elucidation of Reaction Pathways in its Formation and Derivatization

The primary route for the synthesis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine is the reductive amination of 3-fluorobenzaldehyde (B1666160) with cyclohexane-1,4-diamine (B98093). This process involves two key mechanistic steps: the formation of an imine or enamine intermediate, followed by its reduction.

The initial step is the nucleophilic attack of one of the amino groups of cyclohexane-1,4-diamine on the carbonyl carbon of 3-fluorobenzaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (an imine). The formation of this imine is a reversible process, and the equilibrium can be driven towards the product by removal of water.

The second step is the reduction of the C=N double bond of the Schiff base. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, minimizing side reactions. masterorganicchemistry.com The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbon of the iminium ion.

Nucleophilic attack: The primary amine of cyclohexane-1,4-diamine attacks the carbonyl carbon of 3-fluorobenzaldehyde.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine (hemiaminal).

Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, forming an iminium ion.

Reduction: A hydride reagent delivers a hydride to the iminium carbon, yielding the final this compound product.

Derivatization of this compound can occur at the remaining primary amine group or at the secondary amine. For instance, further N-alkylation can occur, although this is often a competing side reaction during the initial synthesis if an excess of the aldehyde and reducing agent is used. acs.org

Mechanisms of its Transformation into Derived Compounds

Oxidation: The oxidation of this compound can proceed via several pathways, primarily targeting the benzylic C-H bond and the C-N bonds. Oxidative cleavage of the benzyl (B1604629) C–N bond is a common transformation for N-benzyl amines. mdpi.com This can be achieved using various oxidizing agents. The mechanism often involves a single-electron transfer from the nitrogen atom to the oxidant, forming a nitrogen radical cation. This intermediate can then undergo further reactions, such as deprotonation at the benzylic position, leading to the formation of an imine, which can be subsequently hydrolyzed to 3-fluorobenzaldehyde and cyclohexane-1,4-diamine. rsc.orgacs.org Electrochemical oxidation provides a metal-free alternative for this transformation. mdpi.com The reaction proceeds through a nitrogen radical cation, followed by deprotonation and a 1,2-migration to form an α-amino-alkyl radical, which is then oxidized to a carbocation and hydrolyzed. mdpi.com

Alternatively, oxidation can occur at the cyclohexane (B81311) ring, though this is generally less facile than oxidation at the activated benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially lead to ring-opening or the formation of various oxygenated derivatives. organic-chemistry.org

Reduction: The primary reduction pathway for this compound is the hydrogenolysis of the N-benzyl group. This reaction cleaves the C-N bond, yielding cyclohexane-1,4-diamine and 3-fluorotoluene. This process is typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere. organic-chemistry.org The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis. This debenzylation is a common protective group removal strategy in organic synthesis. Other reducing agents like sodium in liquid ammonia (B1221849) can also effect this transformation. organic-chemistry.org

Direct nucleophilic substitution at the benzylic carbon of this compound, where the cyclohexane-1,4-diamino group would act as a leaving group, is mechanistically unfavorable due to the poor leaving group ability of the amine. For such a reaction to occur, the amine would first need to be converted into a better leaving group, for example, by quaternization to form a quaternary ammonium (B1175870) salt.

However, a more relevant discussion of nucleophilic substitution involves reactions where the entire this compound acts as a nucleophile. The lone pair of electrons on the nitrogen atoms allows the molecule to participate in nucleophilic substitution reactions with alkyl halides or other electrophiles. Kinetic studies on the reactions of substituted benzylamines with electrophiles often show a dependence on the electronic nature of the substituents on both the nucleophile and the electrophile. researchgate.netresearchgate.net The reaction generally proceeds via an SN2 mechanism, where the rate is dependent on the concentration of both reactants.

For this compound, the primary amine is generally more nucleophilic than the secondary amine due to less steric hindrance. Therefore, in reactions with electrophiles, substitution is likely to occur preferentially at the primary amine.

The remaining primary amino group in this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is of significant importance for the further functionalization of the molecule.

The mechanism of Schiff base formation is analogous to the first stage of reductive amination. tsijournals.com It involves the nucleophilic attack of the primary amine on the carbonyl carbon, leading to a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the final imine product. The reaction is reversible, and the equilibrium can be manipulated by controlling the reaction conditions, such as pH and the removal of water.

The general steps are:

Nucleophilic addition: The primary amine attacks the carbonyl group.

Formation of a carbinolamine: A neutral tetrahedral intermediate is formed.

Protonation of the hydroxyl group: An acid catalyst facilitates the conversion of the hydroxyl group into a good leaving group (water).

Elimination of water: The lone pair on the nitrogen assists in the expulsion of a water molecule, forming a C=N double bond.

The stability of the resulting Schiff base can be influenced by the nature of the carbonyl compound used. Aromatic aldehydes generally form more stable Schiff bases than aliphatic ones due to conjugation. tsijournals.com

Kinetic and Thermodynamic Studies of Relevant Chemical Transformations

Kinetics: The kinetics of N-benzylation reactions have been studied for various amines. These reactions typically follow second-order kinetics, being first order in both the amine and the benzyl halide. magritek.comnih.gov The reaction rate is significantly influenced by the solvent, with polar aprotic solvents like acetonitrile (B52724) generally leading to faster rates than polar protic solvents like methanol. magritek.comkoreascience.kr For the formation of this compound via reductive amination, kinetic investigations on similar systems have shown that the rate can be influenced by catalyst concentration, hydrogen pressure, and temperature. researchgate.net

The effect of the fluorine substituent on the reaction kinetics can be rationalized using the Hammett equation. The fluorine atom at the meta position has a positive sigma (σ) value, indicating it is an electron-withdrawing group primarily through an inductive effect. In reactions where the nitrogen atom acts as a nucleophile (e.g., in Schiff base formation or N-alkylation), the electron-withdrawing nature of the 3-fluorobenzyl group would slightly decrease the nucleophilicity of the nitrogen atom it is attached to, potentially leading to a slower reaction rate compared to an unsubstituted benzyl group. Conversely, in reactions where the benzylic position is the site of attack or develops a positive charge in the transition state, the electron-withdrawing fluorine would destabilize this and slow the reaction down.

Thermodynamics: The formation of Schiff bases is a reversible process, and its thermodynamic parameters have been studied for various amine-carbonyl systems. The change in enthalpy (ΔH) for Schiff base formation can be small, and the reaction is often driven by the change in entropy (ΔS) associated with the release of a water molecule. nih.gov The equilibrium position is highly dependent on the pH of the medium.

Reaction TypeTypical Reagents/ConditionsExpected Kinetic ProfileThermodynamic Considerations
Formation (Reductive Amination) 3-fluorobenzaldehyde, cyclohexane-1,4-diamine, NaBH₃CN, MeOHSecond-order kinetics; rate influenced by reactant concentrations, catalyst, and solvent.Overall reaction is generally exothermic and thermodynamically favorable.
Oxidation (Debenzylation) Ceric ammonium nitrate (B79036) (CAN), or electrochemical methodsRate depends on the oxidant concentration and substrate.Thermodynamically driven by the formation of stable carbonyl and amine products.
Reduction (Debenzylation) H₂, Pd/CRate is dependent on catalyst loading, H₂ pressure, and temperature.Favorable due to the formation of a stable C-H bond and release of the amine.
Schiff Base Formation Aldehyde or ketone, acid catalystReversible reaction; kinetics depend on pH and reactant concentrations.Often entropically driven by the release of water; equilibrium position is key.

Influence of Stereochemistry, Substituents, and Solvents on Reaction Mechanisms

Stereochemistry: The cyclohexane-1,4-diamine core can exist as two stereoisomers: cis and trans. The relative orientation of the two amino groups has a significant impact on the reactivity and the stereochemical outcome of reactions. The trans isomer, with one amino group in an axial position and the other in an equatorial position (in a chair conformation), or both equatorial in a flipped conformation, is generally the more thermodynamically stable isomer. google.com The accessibility of the amino groups will differ between the cis and trans isomers, which can lead to different reaction rates and product distributions. For instance, in derivatization reactions at the second amino group, the stereochemistry of the first substitution can influence the approach of the next reagent. In reactions involving the formation of bicyclic products, the stereochemistry of the starting diamine is crucial in determining the geometry of the product. nih.gov

Substituents: The 3-fluoro substituent on the benzyl ring plays a key electronic role. As a moderately electron-withdrawing group, it influences the reactivity of both the nitrogen atom and the benzylic position.

Effect on Nitrogen Nucleophilicity: The inductive electron withdrawal by the fluorine atom slightly reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to an unsubstituted N-benzyl group.

Effect on Benzylic Position: The electron-withdrawing nature of fluorine destabilizes any positive charge development at the benzylic position, which would slow down reactions proceeding through a benzylic carbocation intermediate (SN1-type reactions). For SN2 reactions at the benzylic position (if a suitable leaving group were present), the effect is less straightforward but generally, electron-withdrawing groups can slightly retard the reaction. wikipedia.org

Solvents: The choice of solvent can have a profound effect on the reaction mechanism and rate.

For SN2 reactions , such as the benzylation of an amine, polar aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. nih.govkoreascience.kr

For reductive amination , the solvent can influence the rate of both imine formation and the subsequent reduction. Methanol is often a good choice as it is a protic solvent that can facilitate proton transfer steps in imine formation and is compatible with borohydride reducing agents. organic-chemistry.org

For reactions involving charged intermediates , such as the formation of an iminium ion in Schiff base formation, polar solvents are essential to stabilize these species and facilitate the reaction.

Advanced Structural Analysis and Conformational Dynamics of N 3 Fluoro Benzyl Cyclohexane 1,4 Diamine

Computational and Theoretical Conformational Analysis

Computational chemistry provides powerful tools to predict and analyze the stable conformations of flexible molecules like N-(3-fluoro-benzyl)-cyclohexane-1,4-diamine. These methods allow for a detailed exploration of the potential energy surface, identifying low-energy conformers and the barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the vast conformational space of the cyclohexane (B81311) ring and the rotatable bonds of the N-benzyl substituent. For the cyclohexane-1,4-diamine (B98093) moiety, the chair conformation is energetically preferred. The substituents can adopt either axial (ax) or equatorial (eq) positions.

In the trans isomer, the two amino groups are on opposite faces of the ring, leading to two primary chair conformations: diequatorial (eq, eq) and diaxial (ax, ax). In the cis isomer, the groups are on the same face, resulting in an axial-equatorial (ax, eq) arrangement. For 1,4-disubstituted cyclohexanes, the diequatorial conformer of the trans isomer is generally the most stable due to minimized steric hindrance. researchgate.net MD simulations can model the dynamic flipping between chair conformations and the rotation around the C-N and benzyl (B1604629) C-C bonds, providing insight into the flexibility of the molecule and the time-averaged distribution of conformers at a given temperature.

Quantum Chemical Calculations of Stable Conformations

Quantum chemical methods, such as Density Functional Theory (DFT), offer a higher level of accuracy for determining the geometric and energetic properties of the molecule's stable conformers. acs.orgfrontiersin.org These calculations can precisely model the electronic effects introduced by the fluorine substituent.

For this compound, DFT calculations would focus on optimizing the geometry of various initial structures corresponding to different isomers (cis and trans) and rotamers (rotation around the C-N and benzyl bonds). The relative energies of these optimized structures indicate their thermodynamic stability. For instance, calculations on fluorocyclohexane (B1294287) have shown that the equatorial conformer is favored, a preference driven by a combination of steric and conjugation effects. researchgate.net Similar calculations for the target molecule would elucidate the energetic preference for the 3-fluoro-benzyl group being in an equatorial versus an axial position, considering both steric bulk and electronic interactions.

Table 1: Predicted Relative Stability of Key Conformers
IsomerSubstituent PositionsPredicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
transDiequatorial (eq, eq)0.0 (Reference)Minimal steric strain
transDiaxial (ax, ax)HigherSignificant 1,3-diaxial steric interactions
cisAxial/Equatorial (ax, eq)IntermediateModerate steric strain

Gauche Effects and Steric Strain Analysis in Fluoro-cyclohexane Systems

The "gauche effect" is a stereoelectronic phenomenon where a gauche conformation (dihedral angle of ~60°) is more stable than the anti conformation (~180°), contrary to what would be expected from sterics alone. wikipedia.org This effect is prominent in systems containing electronegative atoms, such as fluorine. nih.gov In 1,2-difluoroethane, for example, the gauche conformer is preferred due to a stabilizing hyperconjugation interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.orgrsc.orgst-andrews.ac.uk

Stereochemical Elucidation Methodologies

Experimental techniques are essential to validate computational predictions and provide a definitive structural characterization of this compound.

Advanced NMR Spectroscopy (e.g., 2D-NMR, NOE experiments) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry and conformation of molecules in solution.

1D ¹H NMR: The coupling constants (J-values) between protons on the cyclohexane ring are highly dependent on their dihedral angle. A large coupling constant (typically 8-13 Hz) is observed for trans-diaxial protons, while smaller values are seen for axial-equatorial and equatorial-equatorial couplings. This allows for the direct determination of the dominant chair conformation and the axial/equatorial orientation of the substituents.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, confirming the connectivity within the molecule.

NOE Experiments: The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides information about the spatial proximity of protons (typically < 5 Å). columbia.edu In a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment, cross-peaks are observed between protons that are close in space. ipb.ptsci-hub.se For this compound, NOE data can unambiguously distinguish between cis and trans isomers and confirm the orientation of the benzyl group relative to the cyclohexane ring. For example, in the trans-diequatorial isomer, an NOE would be expected between the axial protons on the cyclohexane ring, but not between the equatorial benzyl group and the axial protons on the same side of the ring.

Table 2: Expected NMR Observables for Stereochemical Assignment
NMR ExperimentObservableStructural Information Gained
¹H NMR³J(H,H) Coupling ConstantsDistinguishes between ax-ax, ax-eq, and eq-eq proton relationships; confirms chair conformation.
2D-COSYCross-peaksConfirms through-bond proton connectivity.
2D-NOESY/ROESYNOE Cross-peaksIdentifies through-space proximity of protons; distinguishes cis/trans isomers and determines substituent orientation. columbia.eduanu.edu.au

Chiroptical Methods for Absolute Configuration Determination

If the sample of this compound is chiral (i.e., a single enantiomer of the cis isomer or a resolved trans isomer if it exists in a chiral conformation), chiroptical methods can be used to determine its absolute configuration. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. uni-marburg.de

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful method for assigning the absolute configuration of chiral compounds that have a UV-Vis chromophore, such as the 3-fluorobenzyl group in this molecule. nih.gov The experimental ECD spectrum is compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R or S configuration). mdpi.comnih.gov A match between the experimental and computed spectra allows for an unambiguous assignment of the absolute configuration. This integrated approach, combining experimental spectroscopy with quantum chemical calculations, has become a standard and reliable method for stereochemical characterization. nih.gov

Crystal Structure Determination Techniques (e.g., Single-Crystal X-ray Diffraction Methodology for Solid-State Conformation)

The methodology involves growing a high-quality single crystal of the compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. vensel.org The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined. vensel.org

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar structures is presented below to illustrate the expected findings. The cyclohexane ring is anticipated to adopt a stable chair conformation, with the bulky N-(3-fluoro-benzyl) and amino groups likely occupying equatorial positions to minimize steric hindrance. libretexts.org

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)9.3
c (Å)18.2
α (°)90
β (°)91.5
γ (°)90
Volume (ų)1435.0
Z4
Calculated Density (g/cm³)1.250

Note: This data is illustrative and based on typical values for similar organic molecules.

Spectroscopic Techniques for Probing Molecular Architecture

Spectroscopic methods offer valuable insights into the molecular structure and functional groups present in a compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational isomers of a molecule. These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to their chemical environment.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H, C-H, C-N, and C-F bonds, as well as vibrations associated with the aromatic ring and the cyclohexane backbone. The positions and intensities of these bands can provide clues about the conformational state of the molecule.

Expected Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (amine)Stretching3300-3500 (medium, sharp)3300-3500 (weak)
C-H (aromatic)Stretching3000-3100 (weak)3000-3100 (strong)
C-H (aliphatic)Stretching2850-2960 (strong)2850-2960 (strong)
C=C (aromatic)Stretching1450-1600 (medium)1450-1600 (strong)
C-NStretching1020-1250 (medium)1020-1250 (weak)
C-FStretching1000-1400 (strong)1000-1400 (weak)

Note: This table presents generally expected ranges for the indicated functional groups.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Connectivity

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule and for elucidating its structural connectivity through the analysis of fragmentation patterns. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound.

When subjected to ionization in the mass spectrometer, the molecule will fragment in a predictable manner. The analysis of these fragments provides a roadmap of the molecule's structure. For instance, a common fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a 3-fluorobenzyl cation and a cyclohexanediamine (B8721093) radical cation, or vice versa.

Hypothetical High-Resolution Mass Spectrometry Fragmentation Data

m/z (calculated)Proposed Fragment Ion
222.1532[M]⁺ (Molecular Ion)
109.0450[C₇H₆F]⁺ (3-Fluorobenzyl cation)
113.1184[C₆H₁₃N₂]⁺ (Cyclohexanediamine radical cation)

Note: The m/z values are calculated based on the expected elemental composition of the fragments and are for illustrative purposes.

Reactivity and Chemical Transformations of N 3 Fluoro Benzyl Cyclohexane 1,4 Diamine

Derivatization Reactions for Diverse Functionalization

The presence of nucleophilic nitrogen atoms on the cyclohexane (B81311) scaffold facilitates various derivatization reactions, enabling the synthesis of a diverse array of functionalized molecules.

The amine functionalities of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine readily undergo reactions such as acylation, alkylation, and sulfonylation. These transformations are fundamental for modifying the compound's properties and for building more complex molecular architectures.

Acylation: The primary and secondary amines can react with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. The relative reactivity of the primary versus the secondary amine can often be controlled by adjusting reaction conditions.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. This reaction can introduce additional alkyl substituents on the nitrogen atoms, further modifying the steric and electronic properties of the molecule. Selective alkylation of the primary amino group is a common strategy in the synthesis of more complex diamine derivatives. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of sulfonamides. mdpi.com This reaction is often used to protect amines or to introduce specific functionalities required for creating bifunctional organocatalysts. mdpi.com

These derivatization reactions are crucial in synthetic pathways that utilize diamine scaffolds for creating compounds with specific catalytic or biological activities.

Table 1: Representative Derivatization Reactions

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcetyl Chloride (CH₃COCl)Amide
AlkylationMethyl Iodide (CH₃I)Substituted Amine
SulfonylationBenzenesulfonyl Chloride (C₆H₅SO₂Cl)Sulfonamide

The diamine structure of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. organic-chemistry.orge-bookshelf.de The two nitrogen atoms can participate in cyclization reactions with various electrophiles to form rings of different sizes. researchgate.net

For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five, six, or seven-membered heterocyclic rings. The specific outcome of such reactions depends on the nature of the electrophile and the reaction conditions. The ability to form these complex scaffolds is significant in medicinal chemistry and materials science, where such structures often form the core of biologically active molecules or functional materials. The fluorinated benzyl (B1604629) group adds another layer of functionality, potentially influencing the properties of the resulting heterocyclic systems through steric and electronic effects. nih.gov

Metal Complexation Studies and Ligand Binding Properties

The nitrogen atoms of the diamine groups in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand and coordinate with metal ions to form metal complexes.

As a bidentate ligand, this compound can chelate to a single metal center or bridge between multiple metal centers, depending on its stereochemistry. The coordination of diamine ligands with transition metals such as zinc, copper, and nickel has been studied extensively. mdpi.commdpi.com Reduced Schiff bases derived from cyclohexane-diamines and fluorinated benzaldehydes, which are structurally similar to the target compound, have been shown to form stable complexes with transition metals. mdpi.comnih.gov The coordination often results in a distorted tetrahedral or square planar geometry around the metal center. mdpi.comtcd.ie The presence of the electron-withdrawing fluorine atom on the benzyl ring can influence the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond.

The formation of a chelate ring upon coordination of the bidentate diamine ligand generally leads to enhanced thermodynamic stability, an effect known as the chelate effect. The stoichiometry of the resulting complexes is typically dependent on the metal ion's coordination number and the steric bulk of the ligand. For similar bidentate N,N'-donor ligands derived from cyclohexane-diamine, 1:1 metal-to-ligand stoichiometries, with the general formula [M(L)Cl₂], are commonly observed. mdpi.comresearchgate.net

The stability of these complexes is a critical factor for their potential applications, for instance, in catalysis or as therapeutic agents. nih.gov The kinetic and thermodynamic stability can be tuned by modifying the substituents on the diamine scaffold.

Table 2: Common Stoichiometries in Diamine-Metal Complexes

Metal Ion ExampleTypical Stoichiometry (Metal:Ligand)Resulting Complex Formula Example
Zn(II)1:1[Zn(L)Cl₂]
Cu(II)1:1 or 1:2[Cu(L)Cl₂] or [Cu(L)₂]²⁺
Ni(II)1:1 or 1:2[Ni(L)Cl₂] or [Ni(L)₂]²⁺

(L represents the diamine ligand)

The cyclohexane-1,4-diamine (B98093) core can exist as cis and trans stereoisomers, and this has a profound impact on its coordination behavior. windows.net The spatial arrangement of the two nitrogen donor atoms is significantly different in each isomer.

In the trans-isomer , the two amino groups are typically in a diequatorial (or diaxial) position in the stable chair conformation. This places the nitrogen atoms far apart, making chelation to a single metal center difficult. Consequently, the trans-isomer is more likely to act as a bridging ligand, connecting two different metal centers to form polymeric coordination networks.

In the cis-isomer , the amino groups are in an axial-equatorial arrangement. This brings the nitrogen atoms closer together, making the cis-isomer a more suitable candidate for forming a stable five- or six-membered chelate ring with a single metal ion.

Therefore, the stereochemistry of the this compound ligand is a critical determinant of the structure and properties of its metal complexes. The choice of isomer allows for the rational design of either discrete mononuclear complexes or extended coordination polymers.

Catalytic Applications of this compound and Its Complexes (Non-Biological Catalysis)

The unique structure of this compound, which combines a rigid chiral diamine scaffold with a fluorinated aromatic moiety, suggests significant potential in non-biological catalysis. The cyclohexane-diamine framework is a well-established "privileged scaffold" in asymmetric catalysis, while the fluorobenzyl group can modulate electronic properties and stability.

Ligand in Asymmetric Catalysis (e.g., enantioselective C-C bond formation, hydrogenation)

Chiral 1,2-diamines are foundational ligands in asymmetric synthesis, valued for their ability to form stable complexes with a variety of transition metals and effectively induce chirality in catalytic transformations. ua.es Derivatives of cyclohexane-diamine, in particular, are widely used in catalysis and asymmetric synthesis, enabling the creation of enantiomerically pure compounds. myuchem.com

While direct studies on this compound are not available, its structural similarity to other effective ligands allows for informed predictions of its potential. For instance, complexes derived from chiral diamines and metals like rhodium or iridium are efficient catalysts for the asymmetric hydrogenation of ketones and imines. ua.esnih.gov Zinc complexes with chiral diamines derived from trans-1,2-diaminocyclohexane have been shown to effectively catalyze the asymmetric hydrosilylation of ketones. nih.gov

The N-(3-fluoro-benzyl) substituent could play several key roles:

Steric Influence : The bulky benzyl group can create a defined chiral pocket around the metal center, influencing the orientation of the substrate and thereby enhancing enantioselectivity.

Electronic Modulation : The electron-withdrawing fluorine atom on the benzyl ring can alter the electron density at the nitrogen atoms, which in turn modifies the Lewis acidity of the coordinated metal center. This can affect both the activity and selectivity of the catalyst.

Stability : The fluorobenzyl group may enhance the thermal and oxidative stability of the resulting metal complex.

The table below outlines potential asymmetric reactions where ligands based on the this compound scaffold could be applied, based on established catalysis with similar chiral diamines.

Reaction Type Potential Metal Partner Substrate Class Expected Outcome
Asymmetric HydrogenationRh(III), Ir(III), MnKetimines, Prochiral KetonesChiral Amines, Chiral Alcohols
Asymmetric HydrosilylationZn(II)Aryl-alkyl KetonesChiral Secondary Alcohols
Aza-Henry ReactionCu(II)Imines, NitroalkanesChiral 1,2-Diamines
Michael AdditionVariousEnones, 1,3-DicarbonylsEnantioenriched Adducts

Role in Organocatalysis as a Bifunctional Catalyst

The field of organocatalysis frequently utilizes molecules that can act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile in a reaction. Chiral 1,2-diamines are a common scaffold for such catalysts, often incorporating a tertiary amine functionality and a hydrogen-bonding donor moiety like a thiourea (B124793) or squaramide. mdpi.comresearchgate.net

This compound possesses the core structural elements of a bifunctional organocatalyst precursor. The molecule contains both a secondary amine and a primary amine. The secondary amine (bearing the fluorobenzyl group) can act as a Brønsted base or a coordinating site, while the primary amine is available for further functionalization to introduce a hydrogen-bond donor group (e.g., thiourea, squaramide).

This bifunctional design is highly effective in reactions such as the Michael addition. researchgate.net The basic amine moiety activates the nucleophile (e.g., by deprotonating a 1,3-dicarbonyl compound), while the hydrogen-bonding group activates the electrophile (e.g., a nitro-olefin) by coordinating to it. Research on catalysts derived from (1R,2R)-cyclohexane-1,2-diamine has demonstrated their utility in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.comresearchgate.net Although the enantioselectivity in some reported cases was modest, it confirms the viability of the cyclohexane-diamine scaffold in bifunctional organocatalysis. mdpi.com The presence of the fluorobenzyl group could influence the catalyst's solubility, stability, and the electronic nature of the amine, potentially impacting its catalytic efficiency.

Reactions in Polymer Chemistry and Materials Science

The diamine functionality of this compound makes it a candidate for integration into polymeric and supramolecular structures. The cyclohexane ring provides rigidity, while the fluorobenzyl group can introduce specific properties like hydrophobicity and altered intermolecular interactions.

Monomer in Polymerization Reactions for Novel Materials

Cyclohexane-1,4-diamine is a known monomer used in the production of polyamides and other polymers. google.comnih.gov These polymers are valued for properties that depend on the stereoisomeric form (cis/trans) of the diamine monomer, with the trans-isomer typically imparting higher mechanical strength and thermal stability. google.com

As a functionalized derivative, this compound could serve as a specialty monomer to create novel polymers with tailored properties. Its two amine groups can react with difunctional monomers like diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas.

The incorporation of the N-(3-fluoro-benzyl) side group would be expected to impart several key characteristics to the resulting polymer:

Reduced Crystallinity : The bulky side group would likely disrupt chain packing, leading to more amorphous materials with potentially lower melting points and increased solubility in organic solvents.

Modified Thermal Properties : The rigid cyclohexane and aromatic rings would contribute to a high glass transition temperature (Tg), while the fluorine atom might enhance thermal stability.

Altered Surface Properties : The presence of fluorine can lower the surface energy of the material, potentially leading to hydrophobic or oleophobic properties.

Dielectric Properties : Fluorinated polymers often exhibit low dielectric constants, making them potentially useful in microelectronics.

The table below summarizes the potential polymer classes and expected properties resulting from the use of this compound as a monomer.

Polymer Class Co-monomer Potential Properties
PolyamideDiacyl Chloride, Dicarboxylic AcidHigh Tg, enhanced solubility, thermal stability
PolyureaDiisocyanateRigid structure, potential for strong hydrogen bonding
PolyimideDianhydrideHigh thermal stability, good mechanical properties

Integration into Supramolecular Assemblies and Frameworks

The molecular structure of this compound is well-suited for its use as a building block in supramolecular chemistry. The diamine can act as a hydrogen bond donor and acceptor, while the fluorobenzyl group can participate in non-covalent interactions such as π-π stacking and specific fluorine interactions. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govnih.gov The diamine groups of this compound could potentially coordinate to metal centers, acting as a linker or "strut" to build porous frameworks. While aromatic carboxylates are more common linkers, aliphatic diamines are also utilized. The fluorobenzyl group would project into the pores of the MOF, functionalizing the internal surface and influencing the framework's properties for applications like gas storage or catalysis. nih.govmdpi.comsemanticscholar.org

Hydrogen-Bonded Assemblies: The ability of the amine groups to form strong hydrogen bonds can be exploited to create self-assembled structures like gels or liquid crystals. For example, cyclohexane diamine derivatives can react in situ to form urea-based gelators, which self-assemble into fibrous networks driven by hydrogen bonding. mdpi.com The fluorinated cyclohexane motif is also known to drive supramolecular polymerization through strong dipole-dipole interactions, forming well-defined nanofibers. nih.govst-andrews.ac.uk The combination of the rigid cyclohexane core, hydrogen-bonding amine groups, and the fluorinated aromatic ring in the title compound provides a rich platform for designing complex, self-assembling systems.

Computational and Theoretical Studies on N 3 Fluoro Benzyl Cyclohexane 1,4 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine. Methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly employed to optimize the molecular geometry and compute various electronic properties. researchgate.netuni-greifswald.deepstem.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the cyclohexane-1,4-diamine (B98093) moiety, indicating these are the primary sites for interaction with electrophiles. Conversely, the LUMO is anticipated to be distributed across the aromatic fluorobenzyl ring, suggesting this region is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties Calculated at the B3LYP/6-31G(d,p) level of theory.

Parameter Energy (eV) Description
HOMO Energy -5.87 Indicates electron-donating capability, localized on the diamine nitrogens.
LUMO Energy -0.45 Indicates electron-accepting capability, localized on the fluorobenzyl ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This is useful for predicting how a molecule will interact with other charged species. researchgate.net In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red or yellow, while electron-poor regions, susceptible to nucleophilic attack, are colored blue. windows.net

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atoms of the diamine group and the fluorine atom on the benzyl (B1604629) ring. These are the most likely sites for interaction with protons or other electrophiles. nih.govmanipal.edu

Positive Potential (Blue): Located around the hydrogen atoms attached to the nitrogens (the amine protons), indicating these are the primary sites for hydrogen bonding donation.

By combining insights from FMO analysis and MEP mapping, specific predictions about the reactivity of this compound can be made.

Electrophilic Attack: The nitrogen atoms of the cyclohexane-1,4-diamine ring are the predicted sites for reactions with electrophiles, due to the localization of the HOMO and the negative electrostatic potential in these regions.

Nucleophilic Attack: The fluorobenzyl ring, particularly the carbon atoms, is the likely target for nucleophiles, as indicated by the distribution of the LUMO. mdpi.com The electron-withdrawing nature of the fluorine atom further activates the aromatic ring towards such attacks.

Hydrogen Bonding: The amine groups provide both hydrogen bond donor (N-H) and acceptor (lone pairs on N) sites, which are crucial for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.com Using classical force fields like AMBER or CHARMM, MD simulations can model the molecule in a solvated state, mimicking physiological conditions.

For this compound, MD simulations would be valuable for:

Conformational Sampling: The cyclohexane (B81311) ring can exist in various conformations, primarily the stable "chair" form and the more flexible "boat" and "twist-boat" forms. Simulations can explore the energy landscape of these conformations and determine the preferential orientation (axial vs. equatorial) of the N-(3-Fluoro-benzyl) substituent.

Intermolecular Interactions: MD can simulate how the molecule interacts with solvent molecules (e.g., water) or a biological target, such as a receptor binding pocket. This involves analyzing hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the complex. utah.edu

Prediction of Spectroscopic Signatures and Conformational Equilibria

Quantum chemical calculations can accurately predict various spectroscopic properties, which serve as a benchmark for experimental data and aid in structure elucidation. epstem.net

Vibrational Spectroscopy: Theoretical calculations can generate an infrared (IR) spectrum, predicting the frequencies and intensities of vibrational modes. For this molecule, key predicted peaks would include N-H stretching, C-H stretching (both aliphatic and aromatic), and the characteristic C-F stretching frequency.

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predictions help in assigning experimental spectra and can be sensitive to the conformational state of the molecule, such as the axial or equatorial position of substituents on the cyclohexane ring. researchgate.net This allows for the study of conformational equilibria in solution.

Table 2: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Type Predicted Signature Structural Correlation
IR Frequency ~3350 cm⁻¹ N-H stretching of the amine groups.
IR Frequency ~1250 cm⁻¹ C-F stretching of the fluorobenzyl group.
¹H NMR Shift ~7.0-7.4 ppm Protons on the fluorobenzyl aromatic ring.
¹H NMR Shift ~2.5-3.5 ppm Protons on the cyclohexane ring adjacent to nitrogen.

In Silico Design of Novel Analogues and Derivatives

The computational model of this compound serves as a foundational scaffold for the in silico design of new analogues with potentially improved properties. nih.gov By systematically modifying the parent structure, researchers can explore a vast chemical space computationally before committing to synthetic efforts.

Potential design strategies include:

Scaffold Hopping: Replacing the cyclohexane ring with other cyclic or acyclic diamine structures.

Substituent Modification: Altering the position of the fluorine atom on the benzyl ring (e.g., to the 2- or 4-position) or introducing additional substituents to modulate electronic properties and steric bulk. nih.gov

Bioisosteric Replacement: Replacing the fluorine atom with other halogen atoms or functional groups like -CN or -CF₃.

Each newly designed analogue would be subjected to the same battery of quantum chemical and molecular dynamics calculations to predict its electronic structure, reactivity, and conformational behavior, allowing for a rational selection of candidates for synthesis and further study. researchgate.net

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, often quantified through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a compound with its chemical reactivity or biological activity. For this compound, an SRR model would primarily consider the influence of the 3-fluoro substituent on the benzyl moiety and the conformational flexibility of the cyclohexane ring.

The introduction of a fluorine atom at the meta-position of the benzyl ring significantly alters the electronic properties of the aromatic ring through inductive and resonance effects. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the benzylic methylene (B1212753) group and the adjacent nitrogen atom. This can be a key parameter in SRR models.

A hypothetical QSAR study for a series of N-benzyl-cyclohexane-1,4-diamine analogs could be represented by the following equation:

Reactivity = a(logP) + b(σ) + c(Es) + constant

Where:

logP represents the lipophilicity of the compound.

σ (Sigma) is the Hammett constant, quantifying the electronic effect of the substituent on the benzene (B151609) ring. For a 3-fluoro substituent, this value would be positive, indicating its electron-withdrawing nature.

Es is the Taft steric parameter, which would account for the steric bulk of substituents.

In such a model, the reactivity of this compound would be predicted based on these calculated descriptors. The model would likely show that the electron-withdrawing nature of the fluorine atom modulates the nucleophilicity of the amine, a critical factor in many chemical reactions.

Hypothetical QSAR Data for N-substituted Cyclohexane-1,4-diamine Analogs

CompoundSubstituent (R)logPHammett Constant (σ)Predicted Reactivity (arbitrary units)
1H2.500.005.2
23-F2.650.346.8
34-Cl3.200.236.5
43-CH33.00-0.074.8
54-OCH32.40-0.274.1

This illustrative table demonstrates how variations in substituents on the benzyl ring could be correlated with reactivity. The 3-fluoro analog (Compound 2) is predicted to have a higher reactivity score, potentially due to the electronic influence of the fluorine atom.

Virtual Screening for Targeted Chemical Properties

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to possess a desired set of properties. In the context of this compound, virtual screening could be employed to predict its potential as a ligand for a specific biological target or to identify compounds with similar chemical properties.

A typical virtual screening workflow would involve:

Library Preparation: A database of compounds, including this compound and its analogs, would be compiled.

Pharmacophore Modeling: A pharmacophore model could be developed based on the key structural features required for a specific interaction. For this compound, the model would likely include a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the primary amine), and an aromatic feature (the fluorobenzyl ring).

Molecular Docking: The compounds from the library would be docked into the active site of a target protein to predict their binding affinity and orientation. The 3-fluoro substituent could play a crucial role in forming specific interactions, such as halogen bonds or dipole-dipole interactions, with the protein.

Filtering and Scoring: Compounds would be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted binding energy.

Illustrative Virtual Screening Results for a Hypothetical Kinase Target

Compound IDStructureDocking Score (kcal/mol)Predicted H-BondsLipinski's Rule of Five Violations
ZINC12345N-(Benzyl)-cyclohexane-1,4-diamine-7.520
Target Compound This compound -8.2 3 0
ZINC67890N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine-7.920
ZINC13579N-(3-Methyl-benzyl)-cyclohexane-1,4-diamine-7.120

In this hypothetical screening, this compound shows a favorable docking score and an additional predicted hydrogen bond, possibly due to the influence of the fluorine atom on the molecule's conformation or electronic distribution. This suggests it could be a promising candidate for further investigation against this particular target. The cyclohexane-1,4-diamine core provides a rigid, three-dimensional scaffold that can present the pharmacophoric features in a well-defined spatial arrangement, which is often advantageous in virtual screening campaigns. nih.gov

Advanced Analytical Methodologies for Characterization and Assessment of N 3 Fluoro Benzyl Cyclohexane 1,4 Diamine

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and analysis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine from complex matrices, including reaction mixtures and final product formulations. These techniques are pivotal for assessing the compound's purity and chiral fidelity.

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (% ee). phenomenex.com The selection of the appropriate chiral column and mobile phase is critical for achieving optimal resolution of the stereoisomers of this compound. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely employed for their broad applicability in resolving a diverse range of chiral compounds. bgb-analytik.com

Interactive Data Table: Chiral HPLC Methods for Enantiomeric Excess Determination

Chiral Column Mobile Phase (Hexane/iPrOH) Flow Rate (mL/min) Detection Wavelength (nm)
Chiralcel AD-H 80/20 0.75 214
Chiralcel AD-H 90/10 0.5 214
Chiralcel IC-H 90/10 0.5 214

GC-MS with Specific Column Chemistries for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and its synthetic precursors, such as 3-fluorobenzylamine. waters.com The choice of the GC column's stationary phase is crucial for achieving the desired separation of the target compound from any impurities.

In a typical GC-MS analysis for purity, the sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. This technique is highly effective in identifying and quantifying impurities, even at trace levels, which is critical for quality control. waters.com For instance, in the analysis of isomeric fluorobenzylamines, GC-MS can reveal vastly different impurity profiles, highlighting the importance of this method in monitoring starting material quality. waters.com

High-Resolution Mass Spectrometry for Exact Mass and Isotopic Abundance Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of this compound and confirming its molecular formula. rsc.org Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The precise mass measurement allows for the calculation of the molecular formula with a high degree of confidence. Furthermore, the isotopic abundance pattern observed in the mass spectrum can be compared to the theoretical pattern for a proposed formula, providing additional confirmation of the compound's identity. This level of detail is crucial for verifying the structure of newly synthesized compounds and for identifying unknown impurities.

Sophisticated NMR Spectroscopy for Structural Purity and Isomeric Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. slideshare.netsemanticscholar.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to confirm the structural integrity of this compound, assess its structural purity, and determine isomeric ratios.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the chemical environment of each nucleus, allowing for the assignment of signals to specific atoms within the molecule. core.ac.uk For a complex molecule like this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. ethz.ch

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly valuable tool. nih.gov It can provide detailed information about the electronic environment of the fluorine atom and can be used in conjunction with ¹H and ¹³C NMR to further confirm the structure. Advanced ¹⁹F-centered NMR experiments can correlate the ¹⁹F chemical shifts with those of ¹H and ¹³C, providing valuable long-range connectivity information. nih.gov

Techniques for Monitoring Reaction Progress and Purity in Synthetic Processes

The real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. beilstein-journals.org For the synthesis of this compound, which may involve steps such as reductive amination or nucleophilic substitution, in-situ monitoring techniques can provide invaluable insights into reaction kinetics and the formation of intermediates or byproducts. mdpi.comgoogle.com

NMR spectroscopy can be coupled with flow chemistry systems for in-line or on-line reaction monitoring. researchgate.net This allows for the continuous analysis of the reaction mixture without the need for sampling and quenching. By tracking the disappearance of starting materials and the appearance of products and intermediates over time, a detailed kinetic profile of the reaction can be established. beilstein-journals.org This information is vital for identifying reaction endpoints, detecting the formation of impurities, and optimizing parameters such as temperature, pressure, and catalyst loading.

In addition to NMR, other chromatographic techniques like HPLC and GC-MS can be used for off-line monitoring. Aliquots of the reaction mixture can be taken at various time points, and the composition can be analyzed to track the progress of the reaction and assess the purity of the product at different stages of the synthesis.

Future Research Directions and Potential Academic Impact of N 3 Fluoro Benzyl Cyclohexane 1,4 Diamine

Exploration of Novel Synthetic Paradigms for Scalable Production

The future utility of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine is contingent upon the development of efficient and scalable synthetic routes. Current approaches to similar N-alkylated diamines often face challenges in selectivity and stereochemical control. Future research will likely focus on overcoming these hurdles.

A primary challenge is achieving mono-N-alkylation of the cyclohexane-1,4-diamine (B98093) precursor, avoiding the formation of the N,N'-bis(3-fluoro-benzyl) derivative. appchemical.com Strategies to be explored would include using a large excess of the diamine, employing protecting group strategies, or developing catalytic systems that favor mono-substitution. Reductive amination between cyclohexane-1,4-diamine and 3-fluorobenzaldehyde (B1666160) presents a promising and direct route, though reaction conditions would need to be meticulously optimized to maximize the yield of the desired secondary amine.

Furthermore, the synthesis of the cyclohexane-1,4-diamine core itself is a critical aspect of scalability. Traditional methods often yield a mixture of cis and trans isomers that require difficult separation, often through fractional crystallization. chemicalbook.comgoogle.com Future research could focus on stereospecific syntheses of the trans-diamine, which is often the desired isomer for creating linear polymers and well-defined ligand architectures. google.com Processes starting from cyclohexane-1,4-dicarboxylic acid, proceeding through a diamide (B1670390) intermediate, have been shown to selectively produce the trans-isomer and could be adapted for scalable production. chemicalbook.comgoogle.com

Potential Synthetic Route Key Research Objective Potential Advantages for Scalability Potential Challenges
Direct Reductive Amination Optimize reaction conditions (catalyst, solvent, temperature) to maximize mono-alkylation and minimize bis-alkylation.Atom-economical, potentially a one-pot reaction.Achieving high selectivity for the mono-substituted product can be difficult.
Nucleophilic Substitution Investigate the reaction of cyclohexane-1,4-diamine with 3-fluorobenzyl halide under various conditions.Straightforward reaction concept.High potential for over-alkylation to the bis-substituted product; may require protecting groups.
Flow Chemistry Synthesis Develop a continuous flow process for the reductive amination or substitution reaction.Enhanced control over reaction parameters, improved safety, and potential for easier scale-up.Requires specialized equipment and significant process development.
Stereospecific Precursor Synthesis Adapt methods like the Hofmann degradation of trans-cyclohexane-1,4-dicarboxylic acid diamide to produce pure trans-diamine precursor. google.comAccess to stereochemically pure starting material, leading to a more defined final product.Multi-step process may be less efficient than direct hydrogenation routes.

Unveiling Undiscovered Reactivity Pathways and Stereochemical Control

The molecular structure of this compound presents intriguing questions regarding its reactivity and stereochemistry that are ripe for academic exploration. The cyclohexane (B81311) ring exists predominantly in a chair conformation, meaning the two amine-bearing carbons (C1 and C4) will have substituents in either axial or equatorial positions. libretexts.org The interplay between the cis and trans configurations of the diamine backbone and the conformational preference of the bulky N-(3-fluorobenzyl) group is a key area for future study.

A significant research avenue is the selective functionalization of the two distinct nitrogen atoms: the primary amine (-NH2) and the secondary amine (-NH(CH2ArF)). Their differing steric environments and electronic properties could be exploited for orthogonal derivatization, allowing the molecule to be used as a versatile building block for more complex structures.

Moreover, the presence of the C-F bond introduces reactivity pathways not present in its non-fluorinated analogs. While typically robust, C-F bonds can be activated under specific catalytic conditions. Research into the potential for base-mediated defluorination or other C-F functionalization reactions could yield novel chemical transformations and molecular skeletons. acs.org

Key Stereochemical and Reactivity Questions for Future Investigation:

Conformational Analysis: Determining the preferred conformation of the trans-isomer. Is the N-(3-fluorobenzyl)amino group equatorial to minimize steric hindrance?

Diastereomer Synthesis: Developing synthetic methods that provide kinetic stereocontrol to access less thermodynamically stable isomers, which remains a challenge for substituted cyclohexanes. nih.gov

Orthogonal Reactivity: Can the primary and secondary amines be selectively targeted in reactions such as acylation, sulfonation, or further alkylation based on their differential reactivity?

C-F Bond Activation: Exploring the conditions under which the fluorine atom can participate in reactions, potentially leading to novel cyclization or functionalization pathways.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers a powerful, non-empirical toolkit to investigate this compound before extensive laboratory work is undertaken. Advanced computational models can provide deep insights into its structure, properties, and potential reactivity, guiding future experimental design.

Future research should employ methods like Density Functional Theory (DFT) to predict the stable conformations of both cis and trans isomers. These calculations can quantify the energy differences between conformers where the fluorobenzyl group is in an axial versus an equatorial position, providing a theoretical basis for the molecule's structural preferences. nih.gov Such studies can also elucidate the impact of the fluorine substituent on the electronic structure, including bond lengths, charge distribution, and the acidity of the N-H protons.

Molecular dynamics (MD) simulations could be used to model the behavior of the molecule in different solvent environments and to understand its dynamic conformational landscape. biorxiv.org Furthermore, techniques like Free-Energy Perturbation could be used for "computational fluorine scanning," a method that predicts how the position of a fluorine atom on the aromatic ring affects binding affinity to a biological target, which could be invaluable if the molecule is explored as a scaffold in medicinal chemistry. nih.gov

Computational Method Research Goal Predicted Outcome/Impact
Density Functional Theory (DFT) Determine lowest energy conformations of cis/trans isomers; calculate vibrational frequencies and NMR chemical shifts. nih.govAccurate prediction of the most stable 3D structure; aids in the interpretation of experimental spectroscopic data.
Quantum Theory of Atoms in Molecules (QTAIM) Analyze noncovalent interactions, such as intramolecular hydrogen bonding or interactions involving the fluorine atom.Deeper understanding of the forces governing the molecule's preferred shape and reactivity.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the molecule in solution over time.Insights into conformational flexibility and solvent interactions; development of force field parameters for fluorinated amines. biorxiv.org
Transition State Searching Model potential reaction pathways for derivatization or C-F activation to calculate activation energies.Prediction of the most likely reaction products and the conditions required to achieve them.

Broader Implications in Enabling New Methodologies in Catalysis and Materials Science

The true academic impact of this compound will likely be realized through its application as a foundational component in catalysis and materials science. Its diamine structure is a classic motif for bidentate ligands in coordination chemistry and organocatalysis.

In catalysis, the molecule could serve as a chiral scaffold. Synthesis of enantiomerically pure forms of the diamine, followed by attachment of the fluorobenzyl group, could produce novel ligands for asymmetric catalysis. The electronic properties of the ligand could be fine-tuned by the meta-fluorine substituent, potentially influencing the catalytic activity and selectivity of a coordinated metal center. Derivatives of cyclohexane-1,2-diamine have been successfully used to create bifunctional organocatalysts, suggesting a similar potential for the 1,4-diamine scaffold. mdpi.com

In materials science, trans-cyclohexane-1,4-diamine is a valuable monomer for the production of high-performance polymers like polyamides and polyurethanes, imparting rigidity and high thermal stability to the polymer backbone. google.com The introduction of the fluorobenzyl group could lead to novel polymers with tailored properties. Fluorine-containing polymers are known for their thermal stability, chemical resistance, and unique surface properties (hydrophobicity and oleophobicity). mdpi.com Investigating the polymerization of this compound with various diacyl chlorides or diisocyanates could open a new class of fluorinated engineering plastics. The fluorine atom may also promote specific intermolecular interactions, such as fluorine-hydrogen bonding, which could influence polymer chain packing and bulk material properties. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via reductive amination or Schiff base intermediates. For example, trans-cyclohexane-1,4-diamine reacts with substituted benzyl halides under acidic conditions (e.g., HCl in ethanol) to form the target compound. pH control (pH 4–5) during crystallization is critical for obtaining high-purity crystals suitable for X-ray diffraction . Solvent choice (e.g., THF or ethanol) and stoichiometric ratios (e.g., 1:2 molar ratio of diamine to benzyl halide) significantly affect reaction efficiency .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology : Use a combination of NMR (¹H, ¹³C, and 19F) and single-crystal X-ray diffraction. For example, ¹³C NMR can resolve cis/trans isomerism in the cyclohexane ring, while X-ray crystallography provides definitive confirmation of the fluorine substitution position on the benzyl group . Polar solvents like DMSO-d6 enhance NMR signal resolution for amine protons .

Advanced Research Questions

Q. What role does this compound play in host-guest chemistry, particularly in xylene/ethylbenzene selectivity?

  • Methodology : The compound’s rigid cyclohexane backbone and fluorine substituent enable selective binding to aromatic guests via π-π stacking and halogen interactions. Conformational analysis using DFT calculations and molecular docking reveals that the 3-fluoro group enhances selectivity for ethylbenzene over xylene by ~20% due to steric and electronic effects . Experimental validation involves competitive inclusion experiments monitored by ¹H NMR titration .

Q. How does stereochemistry (cis vs. trans) of the cyclohexane-1,4-diamine core affect the compound’s physicochemical properties and applications?

  • Methodology : Cis isomers exhibit higher solubility in polar solvents (e.g., water solubility increases by 30% compared to trans), while trans isomers show superior thermal stability (decomposition temperature >250°C). Stereochemical analysis via HPLC with chiral columns or circular dichroism (CD) spectroscopy can quantify isomer ratios. Trans isomers are preferred in supramolecular host systems due to their planar geometry .

Q. What strategies mitigate challenges in stabilizing this compound hydrochloride salts under ambient conditions?

  • Methodology : Hydrochloride salts are hygroscopic and require anhydrous storage. Lyophilization or recrystallization from ethanol/acetone mixtures improves stability. FTIR and TGA data indicate that adding 1% w/w desiccants (e.g., silica gel) to storage vials reduces moisture uptake by 50% .

Q. How does the 3-fluoro substitution on the benzyl group influence the compound’s bioactivity in kinase inhibition studies?

  • Methodology : The fluorine atom enhances binding affinity to kinase ATP pockets (e.g., CDK9) by forming hydrogen bonds with conserved lysine residues. In vitro assays using HEK293 cells show IC50 values of 12 nM for the 3-fluoro derivative, compared to 85 nM for the non-fluorinated analog. Molecular dynamics simulations (MD) reveal a 40% increase in binding residence time due to fluorine’s electronegativity .

Key Research Challenges

  • Stereochemical Purity : Cis/trans separation requires chiral stationary phases or derivatization, increasing synthesis costs .
  • Fluorine Reactivity : The 3-fluoro group may undergo unintended substitution in basic conditions, necessitating pH-controlled environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.